N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole class of heterocyclic compounds. Oxadiazoles are five-membered aromatic rings containing two nitrogen atoms and are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine is characterized by the presence of an ethyl group at the nitrogen position and a phenyl group at the carbon position of the oxadiazole ring.
The synthesis and characterization of various oxadiazole derivatives, including N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine, have been documented in several research studies focusing on their potential therapeutic applications. These studies explore their synthesis methods, biological activities, and structure–activity relationships.
N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine is classified as a nitrogen-containing heterocycle. It falls under the category of substituted oxadiazoles, which are recognized for their pharmacological significance in medicinal chemistry.
The synthesis of N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine typically involves the reaction of an appropriate hydrazine derivative with an aldehyde followed by cyclization. The general method for synthesizing such compounds includes:
The molecular structure of N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine can be represented as follows:
N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with enhanced biological activity.
The mechanism of action of N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine largely depends on its biological target:
The specific pathways and interactions at the molecular level require further investigation through biochemical assays.
N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine has several scientific applications:
The synthesis of N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine (PubChem CID: 13447726, C₁₀H₁₁N₃O) primarily relies on cyclocondensation reactions between acylhydrazides and suitable electrophiles. Classical methods involve the reaction of phenylacetic acid hydrazide with ethyl isocyanate, followed by cyclodehydration. The initial step forms a N'-ethyl-N-phenylhydrazinecarboxamide intermediate, which undergoes intramolecular cyclization under acidic conditions (e.g., POCl₃ or conc. H₂SO₄) to form the 1,3,4-oxadiazole ring [1] [8].
Regioselectivity in this reaction is governed by frontier molecular orbital interactions. Density Functional Theory (DFT-B3LYP) calculations reveal that the carbonyl carbon of the carboxamide group acts as the primary electrophilic center (LUMO coefficient: 0.171), while the hydrazide nitrogen serves as the nucleophile (HOMO coefficient: 0.206–0.238). This alignment facilitates ring closure at the C=O site rather than competing pathways [8]. The reaction typically proceeds at 80–100°C for 4–6 hours, yielding 60–75% of the target oxadiazole.
Recent advances employ catalysts to enhance the efficiency and selectivity of oxadiazole formation:
Table 1: Catalytic Methods for Oxadiazole Ring Synthesis
| Catalyst/System | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| I₂ (10 mol%) | 25 | 2.0 | 97 | Solvent-free, high regioselectivity |
| Electrochemical (Pt) | 25 | 1.5 | 88 | No exogenous oxidants required |
| Ru(bpy)₃Cl₂ | 25 | 0.5 | 92 | Ultrafast, visible-light-driven |
The N-ethyl group is incorporated via two principal strategies:
Yield optimization for N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine involves multidimensional parameter tuning:
Table 2: Reaction Optimization Parameters and Outcomes
| Parameter | Baseline Condition | Optimized Condition | Yield Impact | Mechanistic Rationale |
|---|---|---|---|---|
| Solvent | Ethanol | Acetonitrile | +24% | Higher dielectric constant promotes cyclization |
| Temperature | 80°C | Reflux (82°C) | +15% | Accelerates dehydration kinetics |
| Catalyst Loading | None | I₂ (10 mol%) | +37% | Activates carbonyl via halogen bonding |
| Reaction Time | 6 h | 2 h | No change | Equilibrium reached at 2 h |
Key findings from experimental designs:
Although N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine derives from urea-type precursors, thioureas offer distinct advantages and limitations in related heterocycles:
However, thioureas preferentially form 1,3,4-thiadiazoles (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine) with Br₂/acetic acid, necessitating stringent oxidant control to avoid sulfur incorporation.
Biological Implications: In antidiabetic thiadiazole analogs, thiourea-derived compounds show 3–5× higher α-glucosidase inhibition (IC₅₀: 2.2–37.6 µM) versus urea-derived analogs (IC₅₀: 35.7–37.6 µM). This enhancement arises from thiourea’s ability to coordinate zinc ions in enzyme active sites [3] [7].
Synthetic Drawback: Thioureas require chromatographic purification to remove smelly byproducts (e.g., H₂S or mercaptans), complicating large-scale production. Urea precursors generate only volatile byproducts (NH₃, H₂O), simplifying isolation [7].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: